molecular formula C9H3F6N B12687315 Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- CAS No. 141206-73-7

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-

Cat. No.: B12687315
CAS No.: 141206-73-7
M. Wt: 239.12 g/mol
InChI Key: CJMAPYVIPSWVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is an organic compound with the molecular formula C10H3F6N It is a derivative of benzene, where two trifluoromethyl groups are attached at the 1 and 3 positions, and an isocyano group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- typically involves the following steps:

    Starting Material: The synthesis begins with benzene, which undergoes a series of reactions to introduce the trifluoromethyl and isocyano groups.

    Isocyanation: The isocyano group can be introduced by reacting the intermediate compound with an isocyanating agent such as phosgene (COCl2) or isocyanic acid (HNCO) under controlled conditions.

Industrial Production Methods

Industrial production of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.

    Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation of the isocyano group can produce carboxylic acids.

Scientific Research Applications

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. The isocyano group can participate in coordination chemistry, forming complexes with metal ions and other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(trifluoromethyl)-: Lacks the isocyano group, making it less reactive in certain chemical reactions.

    Benzene, 1,3-bis(trifluoromethyl)-5-nitro-: Contains a nitro group instead of an isocyano group, leading to different chemical properties and reactivity.

    Benzene, 1,3-bis(trifluoromethyl)-5-amino-: Contains an amino group, which can participate in different types of reactions compared to the isocyano group.

Uniqueness

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is unique due to the presence of both trifluoromethyl and isocyano groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

141206-73-7

Molecular Formula

C9H3F6N

Molecular Weight

239.12 g/mol

IUPAC Name

1-isocyano-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H

InChI Key

CJMAPYVIPSWVSC-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.